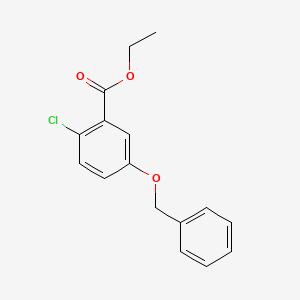
Ethyl 5-(benzyloxy)-2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(benzyloxy)-2-chlorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a chlorine atom attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(benzyloxy)-2-chlorobenzoate typically involves the esterification of 5-(benzyloxy)-2-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of automated systems also ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzyloxy)-2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(benzyloxy)-2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzyloxy)-2-chlorobenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in biochemical pathways. The benzyloxy group can be involved in electron-donating interactions, affecting the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(benzyloxy)-2-chlorobenzoate
- Ethyl 5-(methoxy)-2-chlorobenzoate
- Ethyl 5-(benzyloxy)-3-chlorobenzoate
Uniqueness
Ethyl 5-(benzyloxy)-2-chlorobenzoate is unique due to the specific positioning of the benzyloxy and chlorine groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound for various synthetic applications.
Properties
Molecular Formula |
C16H15ClO3 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
ethyl 2-chloro-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-16(18)14-10-13(8-9-15(14)17)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
DQDHCHOWUPZHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















